5-Chloro-2-propoxybenzaldehyde CAS number and properties
5-Chloro-2-propoxybenzaldehyde CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 27590-75-6
This technical guide provides a comprehensive overview of 5-Chloro-2-propoxybenzaldehyde, a substituted aromatic aldehyde of interest in various scientific domains. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and a discussion of its potential, though currently undocumented, biological activities.
Core Properties and Safety Data
5-Chloro-2-propoxybenzaldehyde is a chemical compound with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol .[1] It is classified as an irritant.[1]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 27590-75-6 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |
| Molecular Weight | 198.65 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or liquid | N/A |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Safety Information
5-Chloro-2-propoxybenzaldehyde is designated as an irritant.[1] Handling should be performed in accordance with standard laboratory safety procedures, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
| Hazard Statement | Description |
| Irritant | May cause irritation upon contact with skin, eyes, or respiratory tract.[1] |
Note: This is not an exhaustive list of all potential hazards. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Synthesis Protocol
A common and effective method for the synthesis of 5-Chloro-2-propoxybenzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 5-chloro-2-hydroxybenzaldehyde with a propyl halide in the presence of a suitable base.
Experimental Methodology: Williamson Ether Synthesis
Materials:
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5-chloro-2-hydroxybenzaldehyde
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1-Bromopropane (or 1-Iodopropane)
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Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
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Anhydrous Acetone or Dimethylformamide (DMF)
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Ethyl acetate
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a solution of 5-chloro-2-hydroxybenzaldehyde in anhydrous acetone or DMF, add a molar excess of a base such as potassium carbonate or sodium hydride.
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Stir the mixture at room temperature for a designated period to allow for the formation of the corresponding phenoxide.
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Add a molar equivalent of 1-bromopropane or 1-iodopropane to the reaction mixture.
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Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure 5-Chloro-2-propoxybenzaldehyde.
Caption: General workflow for the synthesis of 5-Chloro-2-propoxybenzaldehyde.
Potential Biological Activity and Signaling Pathways
While no specific studies on the biological activity of 5-Chloro-2-propoxybenzaldehyde have been identified in the reviewed literature, the broader class of substituted benzaldehydes has been investigated for various pharmacological effects. These studies suggest that compounds with this core structure may exhibit cytotoxic, antimicrobial, and antioxidant properties.[2]
Hypothetical Biological Effects:
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Cytotoxicity: Many substituted benzaldehydes have demonstrated cytotoxic activity against various cancer cell lines.[2] The mechanism of action could involve the induction of apoptosis or autophagy. Benzaldehyde itself has been shown to induce tumor-specific cytotoxicity.
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Antimicrobial Activity: The aldehyde functional group can react with biological nucleophiles, such as amino groups in proteins and nucleic acids, potentially leading to the disruption of microbial cellular processes. Schiff bases derived from 5-chlorosalicylaldehyde have shown antibacterial and antifungal activities.
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Antioxidant Activity: The phenolic ether moiety might contribute to antioxidant properties by scavenging free radicals, although this is speculative.
Hypothetical Signaling Pathway Involvement:
Given the known activities of similar compounds, 5-Chloro-2-propoxybenzaldehyde could potentially modulate cellular signaling pathways involved in cell proliferation, survival, and inflammation. For instance, if the compound were to exhibit cytotoxic effects, it might interact with key regulators of apoptosis, such as the Bcl-2 family of proteins or caspases. Alternatively, it could influence pro-survival pathways like the PI3K/Akt or MAPK/ERK pathways.
Without experimental data, any depiction of a signaling pathway for 5-Chloro-2-propoxybenzaldehyde would be purely speculative. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound.
Caption: A hypothetical signaling pathway for a cytotoxic benzaldehyde derivative.
